REACTION_CXSMILES
|
[NH:1]([C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6]([OH:8])=[O:7])[NH2:2].[CH3:12][C:13]([CH3:20])([CH3:19])[C:14](=O)[CH2:15][C:16]#[N:17].S(=O)(=O)(O)O.[CH3:26][CH2:27]O>>[CH2:26]([O:7][C:6](=[O:8])[C:5]1[CH:9]=[CH:10][CH:11]=[C:3]([N:1]2[C:16]([NH2:17])=[CH:15][C:14]([C:13]([CH3:20])([CH3:19])[CH3:12])=[N:2]2)[CH:4]=1)[CH3:27]
|
Name
|
|
Quantity
|
5.53 g
|
Type
|
reactant
|
Smiles
|
N(N)C=1C=C(C(=O)O)C=CC1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC(C(CC#N)=O)(C)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
72 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 19 h
|
Duration
|
19 h
|
Type
|
CONCENTRATION
|
Details
|
The cooled mixture was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
was diluted with 1N NaOH solution (15 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
CUSTOM
|
Details
|
The combined organics were dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by FCC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C1=CC(=CC=C1)N1N=C(C=C1N)C(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.92 g | |
YIELD: PERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |